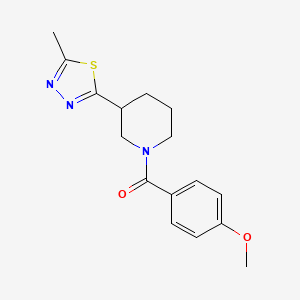

1-(4-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine is a useful research compound. Its molecular formula is C16H19N3O2S and its molecular weight is 317.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It’s known that thiadiazole derivatives, which this compound is a part of, can interact strongly with biological targets due to their mesoionic character . This allows them to cross cellular membranes and exert a broad spectrum of biological activities .

Mode of Action

It’s known that the nature of substituent on the phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity . This suggests that the compound may interact with its targets in a way that’s influenced by its specific structural features.

Biochemical Pathways

Thiadiazole derivatives have been shown to display anticancer activities in various in vitro and in vivo models . This suggests that the compound may affect pathways related to cell proliferation and survival.

Pharmacokinetics

Due to the mesoionic nature of thiadiazoles, they are able to cross the cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties may influence the bioavailability of the compound.

Result of Action

The compound has shown significant anticancer potential against the MCF-7 cancer cell line . This suggests that the compound’s action results in the inhibition of cancer cell proliferation.

Analyse Biochimique

Biochemical Properties

. These derivatives have shown significant therapeutic potential . The biochemical properties of (4-Methoxyphenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone are connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, it has the ability to disrupt processes related to DNA replication .

Cellular Effects

The cellular effects of (4-Methoxyphenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone are primarily related to its ability to inhibit replication of both bacterial and cancer cells . This permits it to disrupt cellular processes and influence cell function .

Molecular Mechanism

The molecular mechanism of action of (4-Methoxyphenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, disrupting processes related to DNA replication .

Metabolic Pathways

The metabolic pathways that (4-Methoxyphenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is involved in are yet to be fully elucidated. Given its structural similarity to pyrimidine, it may interact with enzymes or cofactors involved in nucleic acid metabolism .

Activité Biologique

The compound 1-(4-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine is a member of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound and its derivatives.

Chemical Structure and Synthesis

The target compound features a piperidine ring substituted with a 4-methoxybenzoyl group and a 5-methyl-1,3,4-thiadiazole moiety. The general formula can be expressed as:

The synthesis typically involves the reaction of piperidine derivatives with 4-methoxybenzoyl chloride and thiosemicarbazide under controlled conditions to yield the desired thiadiazole derivative. Various methods such as refluxing in phosphoryl chloride have been reported for synthesizing similar compounds .

1. Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit the proliferation of breast cancer cell lines (MCF-7 and MDA-MB-231). One study reported that certain thiadiazole derivatives reduced DNA biosynthesis by approximately 70% at concentrations around 100 µM , suggesting a potent anticancer mechanism .

Table 1: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| SCT-4 | MCF-7 | 100 | Inhibition of DNA biosynthesis |

| SCT-5 | MDA-MB-231 | 120 | Caspase activation |

| This compound | MCF-7 | TBD | TBD |

2. Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has been evaluated using models such as maximal electroshock seizure (MES) and pentylenetetrazol (PTZ). Compounds demonstrated protective effects against seizures at doses ranging from 30 mg/kg to 100 mg/kg , with some derivatives showing over 80% protection in MES tests without significant neurotoxicity .

Table 2: Anticonvulsant Activity of Thiadiazole Derivatives

| Compound | Dose (mg/kg) | MES Protection (%) | PTZ Protection (%) |

|---|---|---|---|

| Compound A | 30 | 75 | 80 |

| Compound B | 100 | 66.67 | TBD |

3. Anti-inflammatory Activity

Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. In vitro studies indicated that these compounds could stabilize erythrocyte membranes and inhibit proteinase enzymes. In vivo studies showed significant reductions in paw edema in rat models .

The biological activity of the compound can be attributed to several mechanisms:

- Anticancer Mechanism : The anticancer effects are primarily linked to the inhibition of DNA replication and induction of apoptosis through caspase pathways .

- Anticonvulsant Mechanism : The anticonvulsant activity is thought to involve modulation of GABAergic transmission and interaction with voltage-gated ion channels .

- Anti-inflammatory Mechanism : The anti-inflammatory effects may result from stabilizing cell membranes and inhibiting inflammatory mediators .

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives:

- Study on Anticancer Activity : A study involving various thiadiazole derivatives demonstrated that modifications on the aromatic ring significantly influenced cytotoxicity against breast cancer cells. Compounds with methoxy substituents showed enhanced activity compared to their unsubstituted counterparts .

- Evaluation of Anticonvulsant Properties : In a comparative study, multiple thiadiazole derivatives were tested for their anticonvulsant efficacy using MES and PTZ models, revealing that specific substitutions led to improved protective effects against seizures .

Propriétés

IUPAC Name |

(4-methoxyphenyl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-11-17-18-15(22-11)13-4-3-9-19(10-13)16(20)12-5-7-14(21-2)8-6-12/h5-8,13H,3-4,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMUBRJZXKVZCBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.